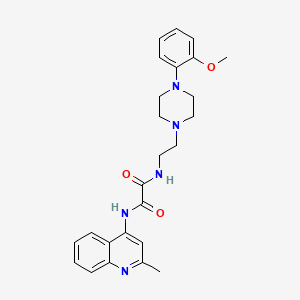

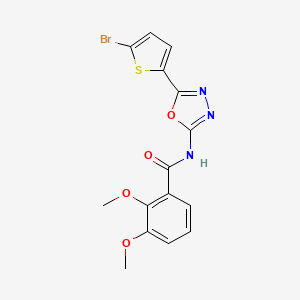

4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a novel molecule that appears to be related to a class of compounds with potential antiarrhythmic properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can offer insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves the cyclization of thioamide with 2-chloroacetoacetate, as seen in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which yields above 60% . Similarly, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which share a sulfonamide moiety with the compound , involves specific substitutions on the benzamide scaffold to achieve the desired antiarrhythmic activity . These methods could potentially be adapted for the synthesis of 4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using IR, ^1H NMR, and MS spectra . These techniques would likely be applicable in analyzing the structure of 4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, providing detailed information about its functional groups, molecular framework, and overall conformation.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with biological targets that impart antiarrhythmic effects. For instance, certain benzamides and sulfonamides have been shown to block the delayed rectifier potassium current (IK) in cardiac myocytes, which is crucial for their Class III antiarrhythmic activity . This suggests that the compound may also interact with similar biological pathways or targets.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide are not directly provided, related compounds exhibit good oral bioavailability and favorable hemodynamic profiles . These properties are essential for the therapeutic application of such molecules, indicating that the compound may also possess similar desirable pharmacokinetic and pharmacodynamic characteristics.

Aplicaciones Científicas De Investigación

Electrophysiological Activity

Research has shown that compounds related to 4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide demonstrate promising electrophysiological activity. For instance, studies on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities, have indicated potency in in vitro Purkinje fiber assays, comparable to known class III agents used in cardiac arrhythmia treatments (Morgan et al., 1990).

Antimicrobial and Antibacterial Properties

Derivatives of 1,3,4-oxadiazole, a core component of the compound , have been studied extensively for their antimicrobial properties. These studies demonstrate moderate to significant antibacterial activities against both Gram-negative and Gram-positive bacteria, and some also show antifungal properties (Khalid et al., 2016).

Biological Studies and Crystal Structure

Investigations into the crystal structures and biological activities of 4,5-dihydro-1,3,4-oxadiazole derivatives reveal potential for antioxidant and antibacterial applications, particularly against Staphylococcus aureus. These compounds, including variations similar to 4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, demonstrate noteworthy biological activities (Karanth et al., 2019).

Anticancer Evaluation

Some derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating potential applications in cancer research and treatment. These compounds have shown moderate to excellent anticancer activity in comparison to established reference drugs (Ravinaik et al., 2021).

Corrosion Inhibition Properties

Research on 1,3,4-oxadiazole derivatives has also explored their corrosion inhibition capabilities for mild steel in sulphuric acid, highlighting their potential application in material science and engineering. These studies involve assessing the compounds' ability to form protective layers on metal surfaces, which is crucial in preventing corrosion (Ammal et al., 2018).

Propiedades

IUPAC Name |

4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-7-5-10(6-8-11)13(19)16-15-18-17-14(22-15)12-4-3-9-23-12/h3-9H,2H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRFKOKIFNKGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

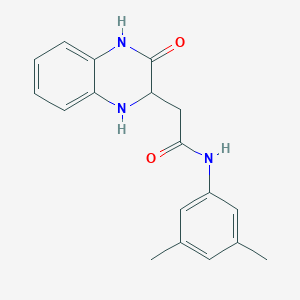

![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)

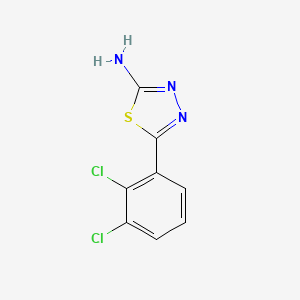

![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

![Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2511880.png)

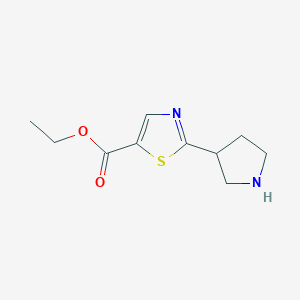

![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)